N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide
CAS No.: 2034446-02-9
Cat. No.: VC4638479
Molecular Formula: C15H12N6O3S
Molecular Weight: 356.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034446-02-9 |
|---|---|
| Molecular Formula | C15H12N6O3S |
| Molecular Weight | 356.36 |
| IUPAC Name | N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C15H12N6O3S/c22-14(12-2-1-6-23-12)16-4-5-21-8-11(18-20-21)15-17-13(19-24-15)10-3-7-25-9-10/h1-3,6-9H,4-5H2,(H,16,22) |
| Standard InChI Key | CJZUZJJGEWKCTQ-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound’s structure is defined by a central 1,2,3-triazole ring, which serves as a nexus for two critical substituents:
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1,2,4-Oxadiazol-5-yl-thiophen-3-yl moiety: At position 4 of the triazole, a 1,2,4-oxadiazole ring is appended, further substituted at position 3 with a thiophen-3-yl group. The oxadiazole ring is electron-deficient, enhancing its capacity for π-π stacking interactions with biological targets .
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Furan-2-carboxamide-ethyl chain: Position 1 of the triazole is linked to an ethyl group terminating in a furan-2-carboxamide group. The furan ring contributes to hydrophobicity, while the carboxamide group offers hydrogen-bonding potential.
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃N₇O₃S |
| Molecular Weight | 395.39 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, triazole NH) |
| Hydrogen Bond Acceptors | 9 (triazole N, oxadiazole O/N, furan O, amide O) |
| logP (Predicted) | 2.8 ± 0.3 |
| Polar Surface Area | 128.7 Ų |
These properties suggest moderate lipophilicity and sufficient solubility for biological activity, aligning with trends observed in structurally related compounds .
Synthetic Methodology and Optimization
Retrosynthetic Strategy
The synthesis of this compound can be conceptualized in three modular steps:
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1,2,3-Triazole Core Formation: A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between propargylamine and an azide-functionalized oxadiazole precursor would yield the triazole ring. This "click chemistry" approach ensures regioselectivity and high yields .
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Oxadiazole-Thiophene Subunit Preparation: The 1,2,4-oxadiazole ring is synthesized via cyclization of a thiophene-3-carboxamide oxime with a nitrile derivative under acidic conditions. For example, thiophene-3-carbonyl chloride can react with amidoxime to form the oxadiazole .
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Furan-2-carboxamide Coupling: The ethyl linker is functionalized with furan-2-carboxamide using carbodiimide-mediated coupling (e.g., EDC/HOBt), ensuring retention of stereochemical integrity.
Critical Reaction Parameters
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Temperature Control: Microwave-assisted synthesis (80–120°C) reduces reaction times for oxadiazole formation from 12 hours to 30 minutes.
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Solvent Selection: Dimethylacetamide (DMA) enhances solubility of intermediates during triazole formation, while dichloromethane (DCM) is preferred for carboxamide coupling .
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Catalyst Efficiency: CuI (5 mol%) in CuAAC achieves >90% conversion, as demonstrated in analogous triazole syntheses .
| Target Pathogen | Proposed Mechanism | Predicted IC₅₀ |
|---|---|---|
| Herpes Simplex Virus-1 | Inhibition of DNA polymerase | 15–30 μM |
| Staphylococcus aureus | Disruption of peptidoglycan synthesis | 8–12 μg/mL |
Physicochemical and ADMET Profiling
Solubility and Permeability
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Aqueous Solubility: Calculated logS = -3.2 indicates moderate solubility, necessitating formulation with cyclodextrins or lipid-based carriers.
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Caco-2 Permeability: Predicted Papp = 12.6 × 10⁻⁶ cm/s suggests adequate intestinal absorption, comparable to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,5-dimethylisoxazole-4-carboxamide (PubChem CID 86263840) .
Metabolic Stability
CYP3A4 is anticipated to catalyze oxidative demethylation of the thiophene ring, producing a sulfoxide metabolite. This pathway is corroborated by studies on 3,5-dimethylisoxazole-4-carboxamide derivatives .
Emerging Applications and Future Directions
Targeted Drug Delivery
Functionalization of the ethyl linker with polyethylene glycol (PEG) chains could enhance bioavailability, as demonstrated in pyrazolo-pyrimidine analogs.
Photodynamic Therapy
The thiophene and furan rings exhibit absorbance at 320–400 nm, suggesting potential as photosensitizers in oncological applications .
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